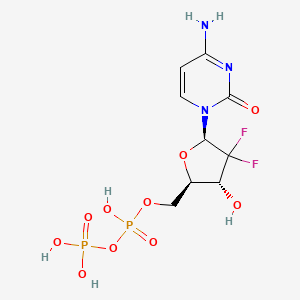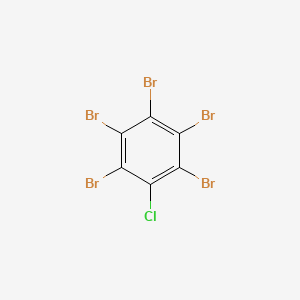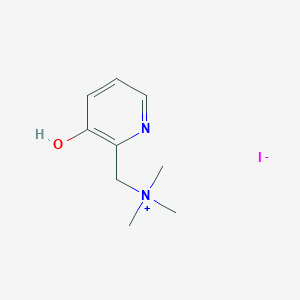
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane
Overview
Description
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is a chemical compound with the molecular formula C₄H₂F₇I. It is known for its complex molecular structure and diverse properties, making it an ideal candidate for studies involving organic synthesis, catalysis, and material science . This compound is utilized in various scientific research applications due to its unique characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane typically involves halogen exchange reactions. One common method is the bromination of a precursor compound followed by a halogen exchange reaction to introduce the iodine atom . The reaction conditions often involve the use of solvents and ligands to facilitate the halogen exchange and improve yield .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile.
Oxidation and Reduction:
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as hydroxide ions and other halides . The reaction conditions typically involve solvents that can dissolve both the reactants and the products.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield compounds where the iodine atom is replaced by another functional group .
Scientific Research Applications
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism by which 2-Iodo-1,1,1,2,4,4,4-heptafluorobutane exerts its effects is primarily through its participation in chemical reactions. The iodine atom in the compound can act as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
1,1,1,2,2,3,3-Heptafluoro-4-iodobutane: This compound has a similar structure but differs in the position of the iodine atom.
1H,1H,2H,2H-Perfluorooctyl iodide: Another fluorinated iodide compound with a longer carbon chain.
Uniqueness
2-Iodo-1,1,1,2,4,4,4-heptafluorobutane is unique due to its specific arrangement of fluorine and iodine atoms, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specialized research applications where such properties are desired .
Properties
IUPAC Name |
1,1,1,2,4,4,4-heptafluoro-2-iodobutane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F7I/c5-2(12,4(9,10)11)1-3(6,7)8/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTHDXRHZVCPEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(F)I)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F7I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80631391 | |
| Record name | 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29151-22-2 | |
| Record name | 1,1,1,2,4,4,4-Heptafluoro-2-iodobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80631391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N6,N6-diethyl-4,8-di(tert-butyl)-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-amine](/img/structure/B3067018.png)

![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepine](/img/structure/B3067033.png)

![8-oxo-5,6-dihydro-4H,8H-[1,2,5]oxadiazolo[3,4-c]pyrido[3,2,1-ij]quinolin-9-ium-9-olate](/img/structure/B3067039.png)

![12-chloro-5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B3067043.png)
![5-Chloro-8-methyl-2,4,7-trioxo-1,3-diphenylpyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B3067055.png)

![Urea, N-(4-chlorophenyl)-N'-[4-(3,4,5-tribromo-1H-pyrazol-1-yl)phenyl]-](/img/structure/B3067070.png)




